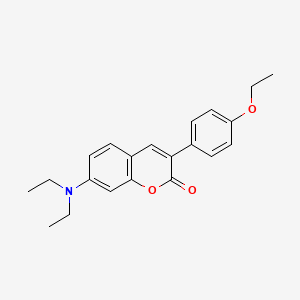

7-(Diethylamino)-3-(4-ethoxyphenyl)chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(Diethylamino)-3-(4-ethoxyphenyl)chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Diethylamino)-3-(4-ethoxyphenyl)chromen-2-one typically involves the condensation of 4-ethoxybenzaldehyde with diethylamine in the presence of a suitable catalyst, followed by cyclization to form the chromen-2-one core. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups on the chromen-2-one core are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Halogens, nucleophiles, often in the presence of a catalyst or under reflux conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

7-(Diethylamino)-3-(4-ethoxyphenyl)chromen-2-one has been investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, certain derivatives demonstrated higher activity than standard chemotherapeutics like 5-fluorouracil .

- Anti-inflammatory Properties : The compound's ability to inhibit specific enzymes involved in inflammatory pathways suggests potential use as an anti-inflammatory agent .

- Antimicrobial Effects : Research indicates that it may possess antimicrobial properties, making it a candidate for developing new antibiotics .

Biological Studies

The biological activity of this compound has been explored in various contexts:

- Mechanism of Action : The compound interacts with specific molecular targets, modulating their activity. For example, it may bind to receptors or enzymes involved in disease pathways, influencing cellular responses .

- Case Studies : In one study, coumarin derivatives were tested for their effects on Parkinson's disease models, highlighting the potential neuroprotective roles of compounds similar to this compound .

Materials Science

Due to its chromophoric properties, this compound is utilized in the production of dyes and pigments. Its structural features allow it to be integrated into various materials, enhancing their optical properties .

Mecanismo De Acción

The mechanism of action of 7-(Diethylamino)-3-(4-ethoxyphenyl)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparación Con Compuestos Similares

- 7-(Diethylamino)-3-(4-methoxyphenyl)chromen-2-one

- 7-(Diethylamino)-3-(4-hydroxyphenyl)chromen-2-one

- 7-(Diethylamino)-3-(4-chlorophenyl)chromen-2-one

Comparison: Compared to similar compounds, 7-(Diethylamino)-3-(4-ethoxyphenyl)chromen-2-one is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and stability, making it more suitable for certain applications.

Actividad Biológica

7-(Diethylamino)-3-(4-ethoxyphenyl)chromen-2-one, a compound belonging to the coumarin family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C17H21N\O3

- Molecular Weight : 299.36 g/mol

This compound features a chromenone core with diethylamino and ethoxy substituents, which are crucial for its biological activity.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is involved in neurotransmitter breakdown. This inhibition enhances cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .

- Induction of Apoptosis : In cancer cell lines, this compound induces apoptosis through the activation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2). This dual action promotes cell death in malignant cells .

- Antioxidant Activity : The presence of the chromenone structure allows for scavenging of free radicals, contributing to its protective effects against oxidative stress .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including A549 (lung cancer), EKVX (lung cancer), and others.

- IC50 Values : Preliminary results indicate that the compound exhibits significant cytotoxicity with IC50 values ranging from 5 μM to over 100 μM depending on the specific cell line and treatment duration .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 | 5.0 | Apoptosis induction |

| EKVX | >100 | Cytotoxicity via oxidative stress |

| NCI-H460 | 7.08 | Apoptosis pathway modulation |

Neuroprotective Effects

The compound also exhibits neuroprotective properties:

- AChE Inhibition : Its ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases by enhancing acetylcholine levels in synaptic clefts .

- β-Amyloid Interaction : Some derivatives have shown promise in blocking β-amyloid aggregation, a hallmark of Alzheimer's pathology .

Study on Apoptosis Induction

In a controlled study involving A549 lung cancer cells, treatment with this compound resulted in:

- Increased Bax Expression : Indicating activation of pro-apoptotic pathways.

- Decreased Bcl-2 Expression : Suggesting a shift towards apoptosis rather than cell survival .

Toxicity Assessment

Toxicity evaluations indicate that while the compound demonstrates significant anticancer activity, it also exhibits dose-dependent toxicity. For instance:

- At higher concentrations (>100 μM), noticeable cytotoxic effects were recorded in normal epithelial cells, emphasizing the need for careful dosage considerations in therapeutic applications .

Conclusion and Future Directions

This compound represents a promising candidate in drug development due to its multifaceted biological activities, particularly in anticancer and neuroprotective domains. Future research should focus on:

- Optimizing Dosage Regimens : To maximize therapeutic effects while minimizing toxicity.

- Exploring Derivatives : Investigating structural modifications could enhance efficacy and selectivity.

- Clinical Trials : Moving towards clinical evaluations to establish safety and effectiveness in humans.

Propiedades

IUPAC Name |

7-(diethylamino)-3-(4-ethoxyphenyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-4-22(5-2)17-10-7-16-13-19(21(23)25-20(16)14-17)15-8-11-18(12-9-15)24-6-3/h7-14H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBYZMNWKCWCGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.